molecular formula C20H21N3O4S3 B6128221 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE

2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE

Cat. No.: B6128221
M. Wt: 463.6 g/mol
InChI Key: KQGYAYWCFAYFJP-UHFFFAOYSA-N
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Description

2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE is a complex organic compound that features a benzothiazole ring, an imidazolidinyl group, and a phenylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with ethyl bromoacetate under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an ethylation reaction using ethyl iodide in the presence of a base.

    Formation of the Imidazolidinyl Group: The imidazolidinyl group is synthesized by the reaction of ethylenediamine with a suitable aldehyde or ketone.

    Sulfonylation: The phenylsulfonyl group is introduced by reacting the imidazolidinyl intermediate with benzenesulfonyl chloride in the presence of a base.

    Final Coupling: The final compound is obtained by coupling the benzothiazole and imidazolidinyl intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxy group or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting its activity. The benzothiazole ring and the sulfonyl group are crucial for this binding interaction.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE
  • **2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(METHYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE

Uniqueness

The presence of the ethoxy group in the benzothiazole ring and the phenylsulfonyl group in the imidazolidinyl moiety makes 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-[3-(PHENYLSULFONYL)-1-IMIDAZOLIDINYL]-1-ETHANONE unique. These groups contribute to its specific chemical reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

1-[3-(benzenesulfonyl)imidazolidin-1-yl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S3/c1-2-27-15-8-9-17-18(12-15)29-20(21-17)28-13-19(24)22-10-11-23(14-22)30(25,26)16-6-4-3-5-7-16/h3-9,12H,2,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGYAYWCFAYFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3CCN(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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